Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-
CAS No.: 23128-51-0
Cat. No.: VC3698580
Molecular Formula: C17H24N2O6
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23128-51-0 |
|---|---|
| Molecular Formula | C17H24N2O6 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate |
| Standard InChI | InChI=1S/C17H24N2O6/c1-12(20)18-15-5-6-17(23-4)16(11-15)19(7-9-24-13(2)21)8-10-25-14(3)22/h5-6,11H,7-10H2,1-4H3,(H,18,20) |
| Standard InChI Key | AEQXCNSBJJHGGE-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC(=O)C)CCOC(=O)C |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC(=O)C)CCOC(=O)C |
Introduction
Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- is a complex organic compound with a molecular formula of C17H24N2O6 and a molecular weight of approximately 352.4 g/mol . This compound features an acetamide group and a bis(2-acetyloxyethyl)amino moiety, contributing to its potential reactivity and biological activity. It is notable for its applications in various fields, including pharmaceuticals and dye manufacturing.
Synthesis and Chemical Reactivity
The synthesis of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- typically involves multiple steps, focusing on the formation of the acetamide and bis(2-acetyloxyethyl)amino groups. The compound's reactivity can be attributed to these functional groups, which participate in various chemical reactions.
Synthesis Steps
-
Formation of the Acetamide Group: This involves the reaction of an amine with acetic anhydride.
-
Introduction of the Bis(2-acetyloxyethyl)amino Moiety: This step typically involves the reaction of a diamine with acetic anhydride in the presence of a suitable catalyst.
Biological Activities and Applications
Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- exhibits various biological activities due to its unique structure. These activities may include interactions with biological systems, which could be relevant in pharmaceutical applications. The compound is also used in dye manufacturing due to its chemical properties.
Applications Table
| Application | Description |
|---|---|
| Pharmaceuticals | Potential use due to biological activity |
| Dye Manufacturing | Utilized for its chemical properties |
Related Compounds
Several compounds share structural similarities with Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-. Notable examples include:
-
Acetamide, N-[5-[2-(acetyloxy)ethylamino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]: Contains a dinitrophenyl azo group.
-
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]: Features a diethylamino substitution.
-
N-(3-(Bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide: Lacks acetyloxy groups but retains a similar amine structure .
Related Compounds Table
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetamide, N-[5-[2-(acetyloxy)ethylamino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl] | C26H26N6O8 | Contains dinitrophenyl azo group |
| Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl] | C20H22N4O4 | Features diethylamino substitution |
| N-(3-(Bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide | C13H20N2O4 | Lacks acetyloxy groups |
Environmental and Regulatory Considerations
Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- is listed in various chemical databases, including the EPA's CompTox Chemicals Dashboard, which provides information on related substances and environmental topics . The compound's CAS number is 23128-51-0, and it is classified under the TSCA inventory by the EPA .
Regulatory Information Table
| Regulatory Body | Description |
|---|---|
| EPA CompTox Dashboard | Provides information on related substances and environmental topics |
| CAS Number | 23128-51-0 |
| TSCA Inventory | Classified by the EPA |
This compound's unique structure and potential biological activities make it an interesting subject for further research in both pharmaceutical and industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume